

Sample preparation for 1,2-Dichloropropane analysis in soil matrices

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-DCP

Cat. No.: B12389225

[Get Quote](#)

Application Note: Analysis of 1,2-Dichloropropane in Soil Matrices

Introduction

1,2-Dichloropropane (DCP), a volatile organic compound (VOC), is a synthetic chemical that has been used as a soil fumigant, industrial solvent, and chemical intermediate. Due to its potential for groundwater contamination and classification as a likely carcinogen, the accurate and reliable determination of 1,2-DCP in soil is of significant environmental and public health concern. The primary challenge in analyzing 1,2-DCP in soil is its volatility, which can lead to substantial analyte loss during sample collection, storage, and preparation.^{[1][2]} This application note provides detailed protocols for the sample preparation and analysis of 1,2-DCP in soil matrices, primarily based on the widely accepted U.S. EPA Method 5035A, which is designed to minimize such losses.^{[3][4]} An alternative solvent-free method, Solid-Phase Microextraction (SPME), is also discussed. The subsequent analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).^{[5][6]}

Core Principles of Sample Preparation

To ensure data of high quality and defensibility, sample collection and preparation procedures must be meticulously followed to maintain the integrity of the soil sample and prevent the loss of volatile analytes.^[2] Key considerations include:

- Minimizing Sample Disturbance: Soil cores should be collected to keep the soil structure as intact as possible.[7]
- Airtight Sealing: Samples must be stored in hermetically sealed containers, such as volatile organic analysis (VOA) vials with Teflon-lined septa, to prevent volatilization.[7]
- Prompt Preservation and Analysis: To control for biodegradation and volatilization, samples should be analyzed as soon as possible, typically within 48 hours if not chemically preserved.[2][3][7] For longer holding times (up to 14 days), chemical preservation or freezing is required.[3][8]

Experimental Protocols

This section details the standard protocol based on U.S. EPA Method 5035A, which employs a closed-system purge-and-trap technique.[4] This method is bifurcated based on the expected concentration of 1,2-DCP in the soil.

Protocol 1: Low-Level 1,2-Dichloropropane Analysis in Soil by Direct Purge-and-Trap

This protocol is applicable for soil samples where the concentration of 1,2-DCP is expected to be in the range of 0.5 to 200 µg/kg.[4]

Materials:

- Pre-weighed 40-mL VOA vials with screw-caps and Teflon-faced silicone septa
- Field sampling device for collecting approximately 5-gram soil cores
- Organic-free reagent water
- Surrogate and internal standard spiking solutions
- Automated purge-and-trap system
- Gas Chromatograph/Mass Spectrometer (GC/MS)

Procedure:

- Sample Collection: In the field, collect an intact soil core of approximately 5 grams using a soil sampling device. Immediately extrude the soil core into a pre-weighed 40-mL VOA vial.
- Sample Sealing and Storage: Ensure no soil is on the sealing surface of the vial. Tightly cap the vial and store it at $4^{\circ}\text{C} \pm 2^{\circ}\text{C}$.^[8] Samples should be analyzed within 48 hours of collection.^[3]
- Sample Preparation for Analysis:
 - Just prior to analysis, allow the sample vial to come to room temperature.
 - Using the automated purge-and-trap system, add 5 mL of organic-free reagent water to the vial. The system should also add the appropriate amounts of surrogate and internal standards.^[4]
- Purge-and-Trap Analysis:
 - The vial is heated to 40°C and the sample is agitated while an inert gas (e.g., helium) is bubbled through the soil slurry.^[4]
 - The volatile 1,2-DCP is purged from the sample and carried by the gas stream onto a sorbent trap.^{[9][10]}
 - After the purge cycle is complete, the trap is rapidly heated and backflushed with the inert gas.
 - The desorbed 1,2-DCP is transferred to the GC/MS system for separation and detection.^{[4][5]}

Protocol 2: High-Level 1,2-Dichloropropane Analysis in Soil by Methanol Extraction

This protocol is for soil samples where 1,2-DCP concentrations are expected to exceed 200 $\mu\text{g}/\text{kg}$.^{[4][9]}

Materials:

- Pre-weighed 40-mL VOA vials containing a known volume (e.g., 10 mL) of methanol

- Field sampling device for collecting approximately 5-gram soil cores
- Vortex mixer or wrist-action shaker
- Gastight syringe
- Purge-and-trap system and GC/MS

Procedure:

- Sample Collection and Preservation: In the field, collect an intact soil core of approximately 5 grams and immediately place it into a pre-weighed VOA vial containing methanol.[2]
- Sample Sealing and Storage: Tightly cap the vial and store at $4^{\circ}\text{C} \pm 2^{\circ}\text{C}$. The holding time for methanol-preserved samples is up to 14 days.[8]
- Sample Extraction:
 - Prior to analysis, bring the sample vial to room temperature.
 - Thoroughly mix the sample by vortexing or shaking for approximately 1-2 minutes to extract the 1,2-DCP into the methanol.[5]
 - Allow the soil to settle.
- Analysis:
 - Take a small, accurately measured aliquot (e.g., 25-100 μL) of the methanol extract using a gastight syringe.[5]
 - Inject this aliquot into a larger volume of organic-free reagent water (e.g., 5 mL) in a purge-and-trap sparging vessel.
 - Add internal standards and surrogates.
 - Analyze the diluted sample using the purge-and-trap GC/MS procedure as described in Protocol 1.

Alternative Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

SPME is a solvent-free extraction technique that can be used for the analysis of VOCs in soil. [11][12]

Materials:

- SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)[11]
- Heated autosampler with SPME capabilities or manual SPME holder
- 20-mL headspace vials with screw-caps and Teflon-faced silicone septa
- GC/MS system

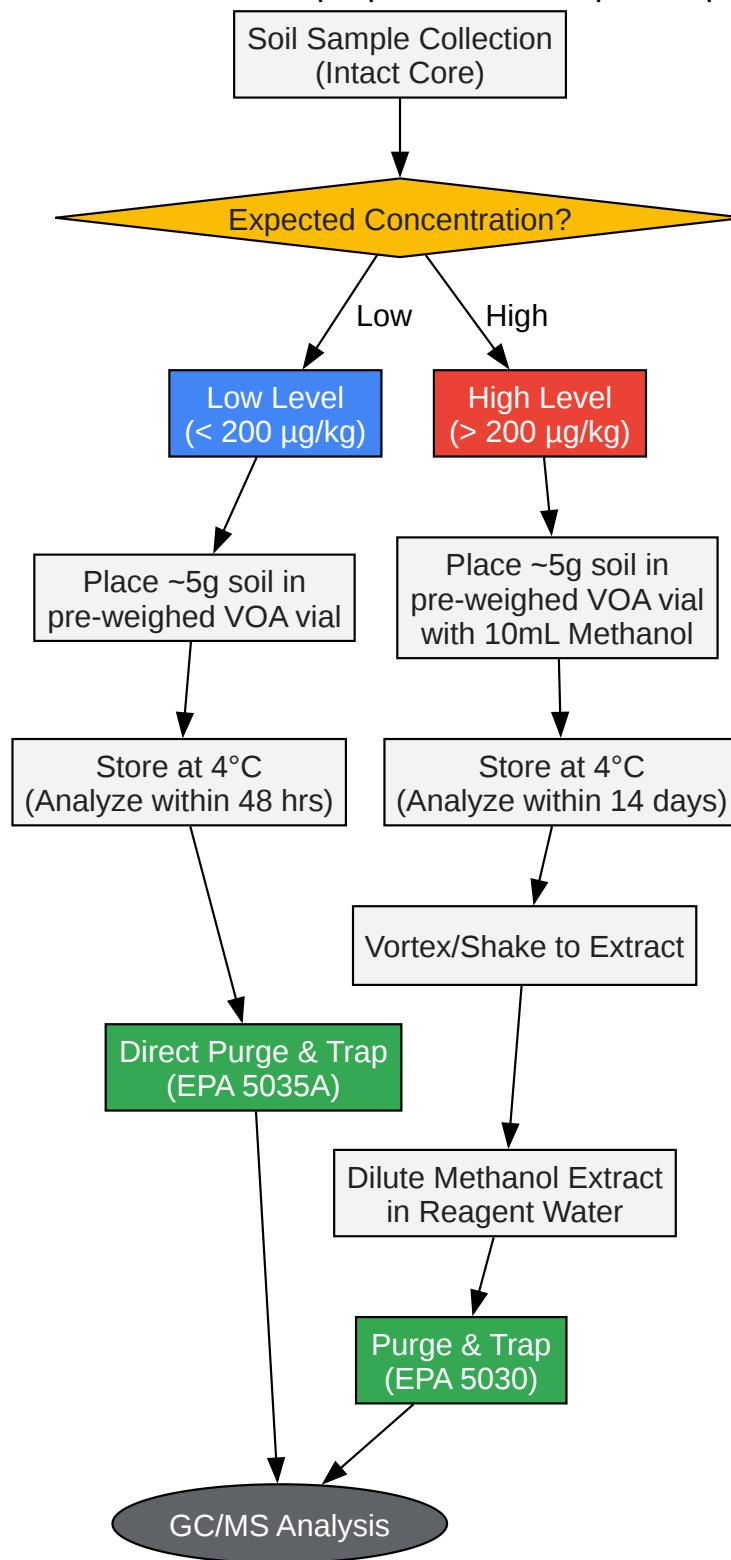
Procedure:

- Sample Preparation: Place a known weight of the soil sample (e.g., 5 grams) into a 20-mL headspace vial.
- Equilibration and Extraction:
 - Seal the vial and place it in a heated agitator. The sample is incubated at a specific temperature (e.g., 60°C) for a set time to allow the 1,2-DCP to partition into the headspace.
 - Expose the SPME fiber to the headspace of the vial for a defined period to adsorb the analytes.[13]
- Desorption and Analysis:
 - Retract the fiber into its needle and immediately insert it into the heated injection port of the GC/MS.
 - The adsorbed 1,2-DCP is thermally desorbed from the fiber onto the GC column for analysis.[11]

Data Presentation

The following table summarizes typical performance data for the analysis of 1,2-Dichloropropane in soil using purge-and-trap GC/MS, based on established EPA methodologies.

Parameter	Low-Level Method (Direct P&T)	High-Level Method (Methanol Ext.)	Reference
Analyte	1,2-Dichloropropane	1,2-Dichloropropane	[5]
Matrix	Soil	Soil	[5]
Typical Conc. Range	0.5 - 200 µg/kg	> 200 µg/kg	[4][9]
Validated LOQ	0.20 µg/kg	0.20 µg/kg	[5]
Extraction Method	Purge-and-Trap (EPA 5035A)	Methanol Extraction / P&T	[5][9]
Analytical Method	GC/MS	GC/MS	[5]
Holding Time	48 hours (unpreserved, 4°C)	14 days (preserved, 4°C)	[3][8]
Typical Recovery	90-110% (matrix dependent)	85-115% (matrix dependent)	[14]


LOQ: Limit of Quantitation

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the decision-making process and workflow for preparing soil samples for 1,2-Dichloropropane analysis based on expected contamination levels.

Workflow for 1,2-Dichloropropane Soil Sample Preparation

[Click to download full resolution via product page](#)

Caption: Workflow for 1,2-Dichloropropane Soil Sample Preparation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Soil Preservation Guidance for VOCs [portal.ct.gov]
- 2. mass.gov [mass.gov]
- 3. oregon.gov [oregon.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. ysi.com [ysi.com]
- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 10. gcms.cz [gcms.cz]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. DSpace [helda.helsinki.fi]
- 13. | NASA Astrobiology Institute [astrobiology.nasa.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- To cite this document: BenchChem. [Sample preparation for 1,2-Dichloropropane analysis in soil matrices]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12389225#sample-preparation-for-1-2-dichloropropane-analysis-in-soil-matrices>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com